Methoxatin disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

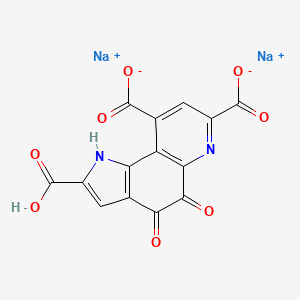

La sal de disodio de pirroloquinolina quinona, comúnmente conocida como sal de disodio de PQQ, es un cofactor redox y antioxidante. Es un compuesto que existe naturalmente en varios alimentos como frutas, verduras y productos fermentados. La sal de disodio de pirroloquinolina quinona ha ganado atención debido a sus posibles beneficios para la salud, incluido su papel en la biogénesis mitocondrial, la neuroprotección y la mejora cognitiva .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sal de disodio de pirroloquinolina quinona se puede sintetizar mediante métodos químicos y microbianos. La síntesis química implica la oxidación de la pirroloquinolina quinona utilizando varios agentes oxidantes. La síntesis microbiana implica el uso de bacterias como Hyphomicrobium denitrificans, que pueden producir pirroloquinolina quinona a través de procesos de fermentación .

Métodos de producción industrial

La producción industrial de sal de disodio de pirroloquinolina quinona generalmente implica fermentación utilizando cepas bacterianas de alto rendimiento. El proceso de fermentación se optimiza para aumentar el rendimiento de la pirroloquinolina quinona, seguido de pasos de purificación para obtener la forma de sal de disodio. Este método es preferible debido a su eficiencia y rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La sal de disodio de pirroloquinolina quinona experimenta varias reacciones químicas, que incluyen:

Oxidación: La pirroloquinolina quinona actúa como un cofactor redox y puede sufrir reacciones de oxidación-reducción.

Reducción: Puede ser reducido por varios agentes reductores.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Condiciones de reacción: Las reacciones generalmente se llevan a cabo en disolventes acuosos u orgánicos bajo condiciones controladas de temperatura y pH.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la pirroloquinolina quinona puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Methoxatin disodium salt exhibits strong antioxidant capabilities, which play a crucial role in protecting cells from oxidative stress. This property is particularly beneficial in:

- Cellular Protection : PQQ protects cells from oxidative damage by scavenging free radicals and preventing lipid peroxidation, which is essential for maintaining cellular integrity and function .

- Mitochondrial Function : It enhances mitochondrial membrane potential, thereby promoting ATP production, which is vital for energy metabolism .

Neuroprotection and Cardioprotection

Research indicates that this compound provides neuroprotective and cardioprotective effects:

- Neuroprotection : Studies have shown that PQQ can protect neuronal cells from damage caused by oxidative stress, making it a potential therapeutic agent for neurodegenerative diseases .

- Cardioprotection : PQQ has been linked to improved heart health by reducing oxidative stress and inflammation in cardiac tissues .

Nutritional Supplementation

This compound is increasingly being used in dietary supplements due to its health benefits:

- Dietary Applications : It is proposed for use in energy drinks, meal replacement beverages, and dietary supplements aimed at enhancing physical performance and recovery by reducing exercise-induced oxidative stress .

- Estimated Daily Intake : Regulatory assessments have indicated that the estimated daily intake of PQQ from food sources is within safe limits for the general population .

Biochemical Applications

This compound serves as a cofactor in various enzymatic reactions:

- Enzyme Activity Stimulation : It stimulates the activity of key antioxidant enzymes such as glutathione peroxidase and glutathione reductase, enhancing the body’s antioxidant defense mechanisms .

- Research Tool : PQQ is utilized in biochemical research to study redox reactions and enzyme activity related to glucose metabolism and cellular respiration .

Case Study 1: Neuroprotective Effects of PQQ

A study investigated the neuroprotective effects of this compound on rat models subjected to oxidative stress. The results demonstrated that PQQ supplementation significantly reduced markers of oxidative damage in brain tissues compared to control groups.

Case Study 2: Cardiovascular Health

In a clinical trial involving patients with cardiovascular risk factors, supplementation with PQQ was associated with improved cardiac function and reduced inflammatory markers over a 12-week period.

Mecanismo De Acción

La sal de disodio de pirroloquinolina quinona ejerce sus efectos a través de varios mecanismos:

Cofactor redox: Actúa como cofactor redox en reacciones enzimáticas, facilitando la transferencia de electrones.

Biogénesis mitocondrial: Estimula la producción de nuevas mitocondrias, mejorando la producción de energía celular.

Neuroprotección: Protege a las neuronas del estrés oxidativo y promueve la expresión de factores de crecimiento nervioso.

Comparación Con Compuestos Similares

La sal de disodio de pirroloquinolina quinona es única en comparación con otros compuestos similares debido a sus propiedades redox específicas y sus efectos biológicos. Los compuestos similares incluyen:

Dinucleótido de nicotinamida y adenina (NAD): Otro cofactor redox involucrado en la producción de energía celular.

Dinucleótido de flavina y adenina (FAD): Un cofactor redox que participa en varios procesos metabólicos.

Coenzima Q10 (Ubiquinona): Un antioxidante que juega un papel en el transporte de electrones mitocondriales

La sal de disodio de pirroloquinolina quinona destaca por su capacidad para estimular la biogénesis mitocondrial y sus efectos neuroprotectores, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas.

Propiedades

Número CAS |

122628-50-6 |

|---|---|

Fórmula molecular |

C14H6N2NaO8 |

Peso molecular |

353.19 g/mol |

Nombre IUPAC |

disodium;2-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate |

InChI |

InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24); |

Clave InChI |

DITJMKNNGYPPQD-UHFFFAOYSA-N |

SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.